5,6,7,2?-Tetrahydroxyflavone
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Overview
Description
5,6,7,2?-Tetrahydroxyflavone is a natural flavonoid compound known for its various biological activities. It is a type of polyphenolic compound found in many plants and is recognized for its antioxidant, anti-inflammatory, and potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,2?-Tetrahydroxyflavone typically involves multiple steps. One common method starts with the halogenation of chrysin, a simple and commercially available flavone, to form 6,8-dibromochrysin. This is followed by methanolysis promoted by a MeO–/CuBr system to yield 5,7-dihydroxy-6,8-dimethoxyflavone. Finally, demethylation using BBr3 in anhydrous CH2Cl2 produces this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7,2?-Tetrahydroxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydroflavones.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include oxidized flavonoids, reduced flavonoids, and substituted flavonoid derivatives, each with distinct biological activities.
Scientific Research Applications
5,6,7,2?-Tetrahydroxyflavone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: It is studied for its role in modulating enzyme activities and cellular pathways.
Industry: It is explored for use in nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 5,6,7,2?-Tetrahydroxyflavone involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting enzymes: It inhibits enzymes like cytochrome P450, which are involved in drug metabolism.
Modulating signaling pathways: It affects pathways related to inflammation, oxidative stress, and cell proliferation.
Scavenging free radicals: Its antioxidant properties help in neutralizing free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Luteolin (3’,4’,5,7-Tetrahydroxyflavone): Known for its antioxidant and anti-inflammatory properties.
Scutellarein (5,6,7,4’-Tetrahydroxyflavone): Exhibits similar biological activities but with different potency and specificity.
Baicalein (5,6,7-Trihydroxyflavone): Another flavonoid with strong antioxidant and anticancer properties.
Uniqueness
5,6,7,2?-Tetrahydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and modulate various cellular pathways sets it apart from other flavonoids.
Properties
IUPAC Name |
5,6,7-trihydroxy-2-(2-hydroxyphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-4-2-1-3-7(8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-6,16,18-20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNABCRYHWUBLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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